molecular formula C9H8F2O2 B13066207 2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid

2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid

Cat. No.: B13066207
M. Wt: 186.15 g/mol
InChI Key: PJCWWHCCEJRXOK-UHFFFAOYSA-N
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Description

2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid is a fluorinated aromatic acetic acid derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The strategic incorporation of fluorine atoms on the phenyl ring is a widely employed tactic in modern pharmaceutical development, as fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates . This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships (SAR) for novel bioactive compounds . While the specific biological target for this compound may not be defined, its structural features align with those used in developing potent lead compounds for various applications. Research on analogous structures highlights the critical role of fluorine substitution patterns in optimizing potency and improving pharmacokinetic properties . This reagent is provided strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

2-fluoro-2-(5-fluoro-2-methylphenyl)acetic acid

InChI

InChI=1S/C9H8F2O2/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI Key

PJCWWHCCEJRXOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Diazotization and Addition Reaction

  • Starting material: Fluoro-substituted aniline derivative, specifically 2-fluoro-5-methylaniline or closely related fluoroaniline compounds.
  • Reagents: Vinylidene chloride, acid (such as hydrochloric acid), diazo reagent (sodium nitrite), phase transfer catalyst (e.g., tetrabutylammonium chloride), and copper-based catalysts (e.g., copper acetate).
  • Solvent: Water or a mixture of water and organic solvents like dichloromethane or acetone, carefully controlled in ratio to optimize reaction conditions.
  • Conditions:
    • Initial heating of fluoroaniline in acidic aqueous solution to dissolve and activate the amine.
    • Cooling to 0–5°C before addition of organic solvents and catalysts.
    • Slow dropwise addition of vinylidene chloride solution to the reaction mixture.
    • Gradual addition of sodium nitrite solution to generate the diazonium salt in situ.
    • Reaction maintained at low temperature for approximately 2 hours under stirring and nitrogen atmosphere.
  • Outcome: Formation of 1-(2,2,2-trichloroethyl)-2-fluoro-5-methylbenzene intermediate with yields reported around 75–85%.

Hydrolysis to Fluoro Phenylacetic Acid

  • Reagents: Hydrochloric acid (typically 25%) or other Bronsted acids, optionally with organic solvents such as toluene or dichloromethane.
  • Conditions:
    • Reaction temperature maintained between 60–95°C.
    • Dropwise addition of the trichloroethyl intermediate into the acidic medium.
    • Extended reaction time (around 8 hours) under nitrogen or inert gas atmosphere to prevent oxidation or side reactions.
    • Cooling and quenching in ice water to precipitate the acid product.
  • Purification: Filtration, washing, drying, and recrystallization from toluene to achieve high purity (>99% by HPLC).
  • Yield: Typical isolated yields range between 55–65% after purification.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Diazotization temperature 0 to 5 °C Low temperature to stabilize diazonium salt
Hydrolysis temperature 60 to 95 °C Higher temperatures favor hydrolysis
Acid concentration 15–30% HCl (w/w) Hydrochloric acid preferred for hydrolysis
Solvent ratio (water:organic) Organic solvent ≤ 2 times weight of water Dichloromethane, acetone, toluene commonly used
Reaction time (diazotization) ~2 hours Ensures complete diazonium formation
Reaction time (hydrolysis) ~8 hours Ensures full conversion to acid
Catalyst Cu(I) or Cu(II) salts (e.g., copper acetate) Facilitates coupling reaction

Representative Experimental Data (Adapted from Patent CN106928044A)

Step Reagents & Conditions Yield (g) Purity (HPLC) Notes
Diazotization 250 g 2,3-difluoroaniline, 900 g 20% HCl, 400 g DCM, 20 g tetrabutylammonium chloride, 20 g copper acetate, vinylidene chloride, sodium nitrite 377.3 - Reaction at 85–95 °C then cooled to 0–5 °C
Hydrolysis 300 g intermediate, 400 g 25% HCl, 80–95 °C, 8 h 179 >99% Recrystallization from toluene

Additional Synthetic Routes and Considerations

  • Alternative solvents: Acetone and toluene have been used to modulate solubility and reaction kinetics.
  • Catalyst variations: Copper(I) bromide and copper(I) oxide have been employed depending on substrate and reaction scale.
  • Acid type: Besides hydrochloric acid, other Bronsted acids like sulfuric acid or Lewis acids may be used, but hydrochloric acid remains preferred for yield and purity.
  • Gas atmosphere: Nitrogen or inert gas atmosphere is critical during hydrolysis to prevent oxidative side reactions.
  • Purification: Recrystallization is essential to achieve >99% purity, typically from toluene.

Summary Table of Preparation Method

Stage Key Reagents/Conditions Purpose Outcome
Diazotization Fluoroaniline, vinylidene chloride, HCl, sodium nitrite, Cu catalyst, phase transfer catalyst, solvent (water/organic) Formation of trichloroethyl intermediate High-yield intermediate (ca. 75–85%)
Hydrolysis Intermediate, 25% HCl, solvent (toluene/water), nitrogen atmosphere, 80–95 °C, 8 h Conversion to fluoro phenylacetic acid Pure acid (>99% HPLC), moderate yield (55–65%)
Purification Recrystallization from toluene Remove impurities High purity final product

Research Findings and Professional Insights

  • The diazotization step is highly sensitive to temperature and reagent addition rates; precise control is necessary to avoid side reactions such as polymerization or over-chlorination.
  • Phase transfer catalysts and copper salts significantly improve reaction efficiency and selectivity.
  • The hydrolysis step benefits from a slightly elevated temperature and inert atmosphere to maximize yield and purity.
  • The presence of fluorine substituents on the aromatic ring influences reactivity and regioselectivity, necessitating tailored reaction conditions.
  • Purification by recrystallization is critical due to the presence of closely related impurities formed during hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 2-fluoro-2-(5-fluoro-2-methylphenyl)acetic acid with structurally related compounds, highlighting key differences in substituents, molecular weight, and solubility:

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Ring) Substituents (Acetic Acid) Solubility Key Properties Reference
This compound C₉H₇F₂O₂ 200.15* 5-fluoro, 2-methyl 2-fluoro Not reported High polarity due to dual fluorine N/A
2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid C₉H₈F₂O₃ 202.15 5-fluoro, 2-methoxy 2-fluoro Very soluble Enhanced solubility from methoxy
5-Fluoro-2-methylphenylacetic acid C₉H₉FO₂ 168.17 5-fluoro, 2-methyl None Soluble Lower molecular weight
2-(4-Fluoro-2-methylphenyl)acetic acid C₉H₉FO₂ 168.17 4-fluoro, 2-methyl None Moderately soluble Altered dipole from substituent positions
2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid C₉H₆F₄O₂ 222.14 4-(trifluoromethyl) 2-fluoro Not reported High electronegativity from CF₃
2-(5-Fluoro-2-nitrophenyl)acetic acid C₈H₆FNO₄ 199.14 5-fluoro, 2-nitro None Not reported Polar nitro group enhances reactivity

*Calculated based on analogous structures.

Key Observations :

  • Substituent Effects : The methoxy group in 2-fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid increases solubility compared to the methyl analog due to higher polarity .
  • Fluorine Position: The dual fluorine atoms in the target compound likely enhance metabolic stability and binding affinity in biological systems compared to mono-fluorinated analogs like 5-fluoro-2-methylphenylacetic acid .
ADMET and Pharmacokinetic Properties

Data from ADMET studies of similar compounds (Table 3, ) reveal trends:

Compound (Example) BBB+ Permeability (%) Solubility Metabolic Stability Reference
2-(5-Fluoro-2-methoxyphenyl)acetic acid 61.31% Very soluble High
5-Fluoro-2-methylphenylacetic acid 5.98% Soluble Moderate
2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid Not reported Not reported Likely low (bulky substituents)

Key Insights :

  • Bulky groups like trifluoromethyl may reduce metabolic stability due to steric hindrance .

Biological Activity

2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid, also referred to as 2,2-difluoro-2-(5-fluoro-2-methylphenyl)acetic acid, is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10H8F3O2C_{10}H_{8}F_3O_2, with a molecular weight of approximately 204.15 g/mol. The presence of multiple fluorine atoms significantly influences its chemical reactivity and biological interactions.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and biological targets. Research indicates that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammatory responses.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory activity. The ability to inhibit COX enzymes positions it as a potential candidate for treating inflammatory conditions. For instance, compounds structurally similar to this acid have shown IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

The structural similarity of this compound to Gemcitabine, a well-known anticancer agent, has led to investigations into its potential anticancer properties. Studies have indicated that fluorinated compounds can enhance the efficacy and selectivity of cancer therapies by improving bioavailability and reducing metabolic degradation.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit various cancer cell lines. For example, experiments involving human lung cancer cells showed a dose-dependent reduction in cell viability upon treatment with this compound.

Case Studies

A case study examining the effects of this compound on inflammation models in rats revealed significant reductions in edema and inflammatory markers when administered at specific dosages. The results were promising enough to warrant further clinical investigations into its therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
5-Fluoro-2-methylphenylacetic acidC9H9FO2C_9H_9FO_2Contains a single fluorine atom
2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acidC9H7F3O2C_9H_7F_3O_2Different substitution pattern on the phenyl ring
3-Fluoro-4-methylphenylacetic acidC9H9F1O2C_9H_9F_1O_2Different position of methyl and fluorine groups

The unique combination of fluorine substituents in this compound enhances its lipophilicity and may lead to improved biological activity compared to other structurally similar compounds.

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